![molecular formula C18H26BNO3 B1400614 [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone CAS No. 1092563-41-1](/img/structure/B1400614.png)
[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone
概要
説明
The compound is a complex organic molecule that contains a pyrrolidinyl group (a five-membered ring containing nitrogen), a phenyl group (a six-membered carbon ring), and a dioxaborolan-2-yl group (a boron atom bonded to two oxygen atoms and two methyl groups). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinyl group, the introduction of the phenyl group, and the addition of the dioxaborolan-2-yl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the dioxaborolan-2-yl group could potentially introduce some interesting structural features, as boron atoms are capable of forming unusual bond angles .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The pyrrolidinyl group might be involved in nucleophilic reactions, while the phenyl group could participate in electrophilic aromatic substitution reactions. The dioxaborolan-2-yl group could potentially act as a Lewis acid, accepting a pair of electrons from a Lewis base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolan-2-yl group could potentially make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Structural and Conformational Analysis
[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone is an intermediate with benzene rings, playing a crucial role in structural chemistry. Huang et al. (2021) conducted a study focusing on its synthesis and structural confirmation using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also involved a conformational analysis using density functional theory (DFT), which showed that the molecular structures optimized by DFT are consistent with the structures determined by single-crystal X-ray diffraction. This research highlights the compound's relevance in advanced structural and conformational studies (Huang et al., 2021).
Application in Synthesis of Novel Compounds
Another aspect of its application is in the synthesis of novel compounds with potential pharmaceutical relevance. Malik and Khan (2014) synthesized a series of novel compounds using this compound. Their research involved evaluating the anticonvulsant activities of these compounds, which indicated significant potency and a potential mechanism of action on sodium channels (Malik & Khan, 2014).
Insights into Molecular Electrostatic Potential
The compound also provides insights into molecular electrostatic potential and physicochemical properties. The research by Huang et al. (2021) extended beyond structural analysis to investigate the molecular electrostatic potential and frontier molecular orbitals of the compound through DFT. This study offers valuable information on the physicochemical properties of the compound, which can be crucial for various scientific research applications (Huang et al., 2021).
Spectroscopic Properties Analysis
Further, studies like that of Al-Ansari (2016) have focused on understanding the spectroscopic properties of similar compounds. Although not directly studying this compound, this research contributes to a broader understanding of the spectroscopic behavior of compounds with similar molecular structures, offering insights that could be applicable to further studies of this compound (Al-Ansari, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-12-14(19-22-17(2,3)18(4,5)23-19)8-9-15(13)16(21)20-10-6-7-11-20/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJZMZPRCHGWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights were revealed through X-ray diffraction and DFT studies?
A: X-ray diffraction analysis successfully determined the crystal structure of (2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone. This experimental data was further corroborated by Density Functional Theory (DFT) calculations, which revealed a close agreement between the DFT-optimized molecular structure and the crystal structure obtained from X-ray diffraction. [] This consistency highlights the accuracy of DFT in predicting the structural features of this compound. []
Q2: Beyond structural confirmation, how else did DFT contribute to understanding this compound?
A: DFT proved to be a valuable tool for exploring the physicochemical properties of (2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone. By utilizing DFT calculations, researchers investigated the molecular electrostatic potential and frontier molecular orbitals of this compound. [] These insights contribute to a deeper understanding of its reactivity, potential binding interactions, and overall behavior in chemical reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)

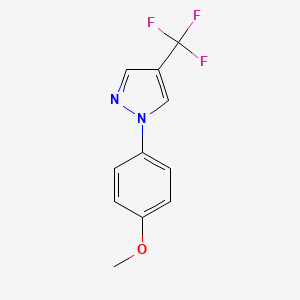
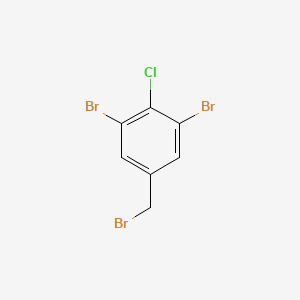
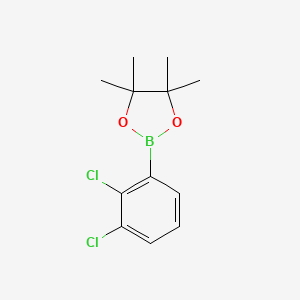
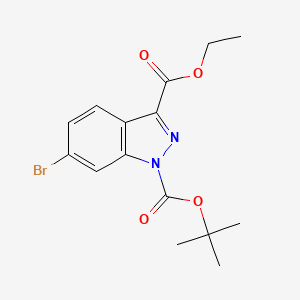

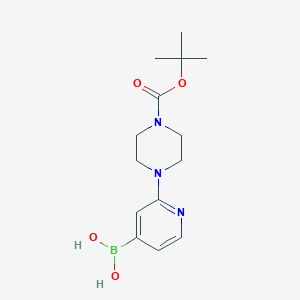
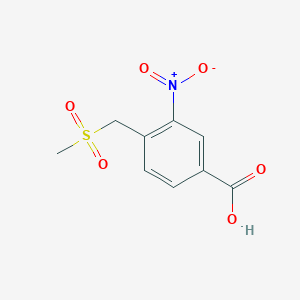
![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
